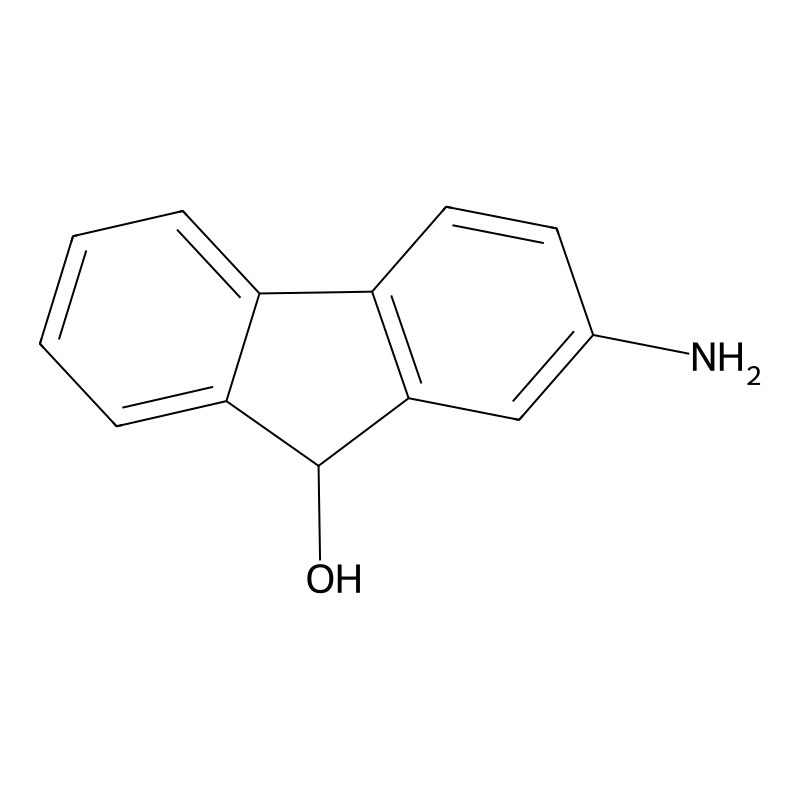

2-AMINO-9-FLUORENOL

Content Navigation

Addressing the need for a true AB2 monomer for hyperbranched polymers? 2-Amino-9-fluorenol (CAS 33417-27-5) provides orthogonal amine and alcohol groups on a rigid fluorene core for step-growth polymerization.

- Substituting monofunctional analogs or 2-amino-9-fluorenone fails to form hyperbranched architectures.

- Ensures reproducible, high-Tg polymer topology for OLEDs and coatings.

- Ships with verified purity for immediate use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Amino-9-fluorenol (CAS 33417-27-5) is a highly rigid, bifunctional aromatic compound featuring a fluorene core substituted with a primary amine at the 2-position and a secondary alcohol at the 9-position. In industrial and advanced laboratory procurement, it is primarily sourced as an AB2-type monomer for the synthesis of hyperbranched polymers (such as polyesteramines and polyurethanes) and as a structurally rigid intermediate for organic light-emitting diode (OLED) materials and fluorescent dyes. Its dual orthogonal reactive sites allow for step-growth polymerization and sequential functionalization, while the fluorene backbone imparts high thermal stability, an elevated glass transition temperature (Tg), and favorable optoelectronic properties to downstream products[1].

Research Fit

Substituting 2-amino-9-fluorenol with monofunctional analogs like 2-aminofluorene or 9-fluorenol completely disrupts step-growth polymerization workflows, as these alternatives cannot function as AB2 monomers to form hyperbranched architectures. Furthermore, replacing it with the closely related 2-amino-9-fluorenone introduces a carbonyl group instead of a hydroxyl, eliminating the ability to form urethane or ester linkages at the 9-position without an additional, yield-reducing reduction step. For OLED and advanced coating applications, the specific combination of the 9-hydroxyl (for ether/ester/urethane tethering) and the 2-amine (for amide/imide/azo formation) on a rigid, highly conjugated fluorene core is strictly required to achieve the target molecular thermal stability and orthogonal processability[1].

Substitution Risk

AB2 Monomer Reactivity for Hyperbranched Polymers

In the synthesis of hyperbranched polyesteramines and polyamidoesters, 2-amino-9-fluorenol acts as a critical aromatic AB2 monomer. Unlike monofunctional 2-aminofluorene, which acts as a chain terminator, 2-amino-9-fluorenol provides three reactive sites (two amine protons, one hydroxyl) enabling the formation of highly branched, low-viscosity polymer architectures used in advanced coatings and agricultural treatments [1].

| Evidence Dimension | Polymerization Role / Branching Capability |

| Target Compound Data | Functions as an AB2 monomer yielding hyperbranched networks |

| Comparator Or Baseline | 2-Aminofluorene (acts as a chain terminator; 0 branching points) |

| Quantified Difference | Enables multi-directional chain growth vs. immediate chain termination |

| Conditions | Polycondensation reactions with diacids or diisocyanates |

Procurement of the bifunctional fluorenol is mandatory for synthesizing hyperbranched fluorene-containing polymers, as monofunctional analogs will halt polymerization.

Orthogonal Reactivity for Sequential Functionalization

The distinct nucleophilicities of the primary aromatic amine and the secondary benzylic-type alcohol in 2-amino-9-fluorenol allow for chemoselective functionalization. Compared to symmetrical diamines (e.g., 2,7-diaminofluorene) or diols, 2-amino-9-fluorenol permits selective N-acylation or N-alkylation prior to O-functionalization without the need for complex, yield-depleting protecting group strategies [1].

| Evidence Dimension | Protecting Group Requirements for Asymmetric Functionalization |

| Target Compound Data | 0 protecting steps required for sequential N- then O-functionalization |

| Comparator Or Baseline | 2,7-Diaminofluorene (requires statistical mono-protection and deprotection steps) |

| Quantified Difference | Eliminates 2 synthetic steps (protection/deprotection) per asymmetric modification |

| Conditions | Standard sequential electrophilic substitution workflows |

Reduces step count and improves overall yield in the multi-step synthesis of complex OLED intermediates and fluorescent probes.

Enhanced Glass Transition Temperature

Incorporating 2-amino-9-fluorenol into polymer backbones significantly enhances the thermal stability of the resulting materials. Compared to flexible aliphatic AB2 monomers like diethanolamine, the rigid biphenyl-methane core of the fluorene unit restricts segmental motion, substantially elevating the glass transition temperature (Tg) of the synthesized polyurethanes or polyesteramines, which is critical for preventing degradation in OLED devices .

| Evidence Dimension | Polymer Backbone Rigidity / Thermal Stability |

| Target Compound Data | High Tg contribution due to rigid planar fluorene core |

| Comparator Or Baseline | Aliphatic AB2 monomers like diethanolamine (yield low Tg, flexible networks) |

| Quantified Difference | Substantial increase in thermal stability and structural rigidity |

| Conditions | Copolymerization in hyperbranched or linear polymer matrices |

Crucial for material scientists procuring building blocks for high-temperature optoelectronics or thermally stable coatings.

Direct Linkage Formation vs. 2-Amino-9-fluorenone

For applications requiring urethane or ester linkages at the 9-position, 2-amino-9-fluorenol is the direct, process-ready precursor. Attempting to use 2-amino-9-fluorenone requires a prior reduction step (e.g., using sodium borohydride), which adds processing time, requires purification, and inherently reduces the overall yield of the target functionalized monomer.

| Evidence Dimension | Steps to O-functionalization (Ester/Urethane) |

| Target Compound Data | 1 step (direct reaction with acyl chloride / isocyanate) |

| Comparator Or Baseline | 2-Amino-9-fluorenone (2 steps: reduction, then functionalization) |

| Quantified Difference | Saves 1 complete reaction and purification cycle |

| Conditions | Synthesis of 9-O-tethered fluorene derivatives |

Direct procurement of the fluorenol avoids the cost, labor, and yield loss associated with reducing the fluorenone precursor in-house.

Hyperbranched Polymer Coatings

Utilized as an AB2 monomer for polycondensation with diacids or diisocyanates to create highly branched, thermally stable polyesteramines and polyurethanes used in advanced coatings and slow-release agricultural seed treatments [1].

OLED Material Development

Procured as a rigid, bifunctional building block for synthesizing hole-transporting or emissive materials where the fluorene core provides high thermal stability (Tg) and the orthogonal groups allow precise molecular tuning .

Fluorescent Probes and Dyes

Employed in the construction of donor-acceptor cruciforms and other complex fluorophores, where the amine and hydroxyl groups serve as distinct anchoring points for electron-donating and electron-withdrawing moieties [2].

Asymmetric Pharmaceutical Intermediates

Acts as a scaffold in medicinal chemistry where sequential, chemoselective functionalization of the amine and alcohol is required to build complex, rigid pharmacophores without extensive protecting-group chemistry .

Application Fit Matrix

XLogP3

Other CAS

Explore Compound Types